Kinsei

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

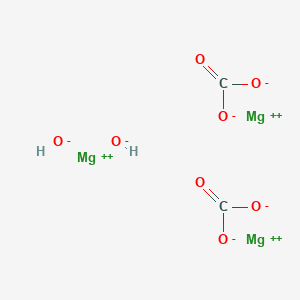

IUPAC Name |

trimagnesium;dicarbonate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWBPOEMYKKBY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Mg3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-28-9 | |

| Record name | Magnesium carbonate hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of a New Era in Cellular Signaling: A Technical Guide to the Discovery of Tyrosine Kinases

For researchers, scientists, and drug development professionals, understanding the fundamental discoveries that shape our current understanding of cell biology is paramount. This in-depth technical guide delves into the core of one such transformative discovery: the identification of tyrosine kinases. We will move beyond a simple historical account to provide a field-proven perspective on the pivotal experiments, the underlying scientific rationale, and the technical methodologies that unveiled a new dimension of cellular regulation and opened the door to targeted cancer therapies.

The Pre-Tyrosine Kinase Landscape: A World of Serine and Threonine Phosphorylation

Before 1979, the landscape of protein phosphorylation was thought to be dominated by the modification of two amino acids: serine and threonine. Protein kinases that catalyzed these modifications were recognized as key regulators of a multitude of cellular processes. The prevailing dogma held that these were the sole targets of phosphorylation-mediated signaling. However, a series of investigations into tumor-causing viruses were about to shatter this paradigm.

The story begins with the Rous sarcoma virus (RSV) , a retrovirus known to cause sarcomas in chickens since its discovery by Peyton Rous in 1911. Decades later, in the 1970s, research groups led by J. Michael Bishop and Harold Varmus made the groundbreaking discovery that the oncogene of RSV, termed v-Src , was not a foreign viral gene but rather a captured and mutated version of a normal cellular gene, which they named c-Src (cellular Src).[1] This seminal finding, which earned them the Nobel Prize in Physiology or Medicine in 1989, established the concept of proto-oncogenes – normal cellular genes that can become oncogenic upon mutation.

The Pivotal Discovery: Unmasking a Novel Kinase Activity

The focus then shifted to understanding the function of the v-Src protein (pp60^v-src^). In 1978, Ray Erikson 's laboratory at the University of Colorado Medical Center was the first to isolate the Src protein and demonstrate that it possessed protein kinase activity. Their initial experiments, however, led them to believe that v-Src was a threonine kinase.[2]

The definitive breakthrough came in 1979 from the laboratory of Tony Hunter and his colleague Bart Sefton at the Salk Institute. In a now-famous instance of scientific serendipity, Hunter was analyzing the phosphorylation of the polyomavirus middle T antigen. He noticed an unusual, unidentified spot on his 2D thin-layer electrophoresis plates used for phosphoamino acid analysis.[3] A slight, unintentional drop in the pH of the electrophoresis buffer from 1.9 to 1.7 allowed for the separation of this unknown spot from phosphothreonine.[3] This "mystery spot" was subsequently identified as phosphotyrosine .[3]

This crucial observation prompted Hunter and Sefton to re-examine the kinase activity of v-Src. They found that v-Src indeed phosphorylated tyrosine residues, not serine or threonine.[4][5][6] They further demonstrated that cells transformed by RSV exhibited a tenfold increase in the levels of phosphotyrosine compared to uninfected cells, directly linking this novel kinase activity to cancerous transformation.

The Experimental Cornerstone: A Guide to the Seminal Techniques

The discovery of tyrosine kinases was not merely a conceptual leap but was underpinned by rigorous experimental work. Here, we provide a detailed, synthesized protocol for the key techniques that were instrumental in this discovery, explaining the causality behind each experimental choice.

Immunoprecipitation and In Vitro Kinase Assay of v-Src

This protocol outlines the fundamental steps to isolate the v-Src protein and measure its kinase activity, a cornerstone of the initial discovery.

Principle: This assay relies on the specific recognition of the v-Src protein by antibodies raised in rabbits bearing RSV-induced tumors. The immunoprecipitated v-Src is then incubated with a radioactive ATP analog ([γ-³²P]ATP) and a substrate. The transfer of the radioactive phosphate group to the substrate is then detected, quantifying the kinase activity.

Step-by-Step Methodology:

-

Cell Lysis:

-

Culture chicken embryo fibroblasts transformed with Rous sarcoma virus.

-

Lyse the cells in a buffer containing non-ionic detergents (e.g., RIPA buffer without SDS) to solubilize proteins while maintaining their native conformation. The inclusion of protease and phosphatase inhibitors is critical to prevent degradation and dephosphorylation of the target protein.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with serum from rabbits bearing RSV-induced tumors. This serum contains antibodies that specifically recognize the v-Src protein.

-

Add Protein A-Sepharose or Protein G-Agarose beads to the lysate-antibody mixture. These beads bind to the Fc region of the antibodies, forming an immune complex that can be easily pelleted by centrifugation.

-

Wash the immune complexes extensively to remove non-specifically bound proteins.

-

-

In Vitro Kinase Reaction:

-

Resuspend the washed immune complexes in a kinase buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺), which is essential for kinase activity.

-

Add [γ-³²P]ATP to the reaction. The gamma-phosphate is the one transferred by kinases.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer, which denatures the proteins.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled proteins by autoradiography. The heavy chain of the immunoprecipitating antibody often serves as an in-vitro substrate for v-Src.[2]

-

Self-Validating System: A crucial control in these experiments involved using a temperature-sensitive mutant of RSV. At the permissive temperature, the v-Src kinase was active, leading to phosphorylation. However, at the non-permissive (higher) temperature, the kinase was inactive, and no phosphorylation was observed. This elegantly demonstrated that the observed kinase activity was intrinsic to the v-Src protein and essential for transformation.

Phosphoamino Acid Analysis by 2D Thin-Layer Electrophoresis

This technique was the key to identifying the novel phosphorylated amino acid.

Principle: Proteins are hydrolyzed into their constituent amino acids. These amino acids are then separated in two dimensions on a thin-layer cellulose plate based on their charge at different pH values.

Step-by-Step Methodology:

-

Protein Hydrolysis:

-

Excise the ³²P-labeled protein band of interest from the SDS-PAGE gel.

-

Perform a partial acid hydrolysis of the protein by incubating it in 6M HCl at 110°C for 1-2 hours. This breaks the peptide bonds, releasing the amino acids.

-

-

First Dimension: Electrophoresis at pH 1.9:

-

Spot the amino acid hydrolysate onto a thin-layer cellulose plate.

-

Perform electrophoresis in a buffer at pH 1.9. At this acidic pH, phosphoserine, phosphothreonine, and phosphotyrosine are all negatively charged and will migrate towards the anode.

-

-

Second Dimension: Electrophoresis at pH 3.5:

-

Rotate the plate 90 degrees.

-

Perform electrophoresis in a buffer at pH 3.5. At this pH, the different phosphoamino acids have distinct net charges, allowing for their separation from one another.

-

-

Visualization:

-

Stain the plate with ninhydrin to visualize the positions of the standard, non-radioactive phosphoamino acids (phosphoserine, phosphothreonine, and phosphotyrosine).

-

Expose the plate to X-ray film (autoradiography) to detect the radioactive phosphoamino acids. The serendipitous discovery by Tony Hunter involved a slight drop in the pH of the first-dimension buffer, which allowed for the resolution of phosphotyrosine from phosphothreonine.[3]

-

Visualizing the Dawn of a New Signaling Pathway

The discovery of tyrosine kinases immediately suggested a new mechanism for signal transduction. The following diagrams illustrate the core concepts and experimental workflows of this era.

The Early Conception of the Src Signaling Pathway

In the years immediately following the discovery, the Src signaling pathway was beginning to be pieced together. It was understood that v-Src, a constitutively active kinase, phosphorylates a number of cellular proteins on tyrosine residues, leading to the transformed phenotype.

Caption: Early model of the v-Src signaling pathway leading to cellular transformation.

Experimental Workflow for Identifying Tyrosine Kinase Activity

The following workflow diagram illustrates the key experimental steps that led to the identification of v-Src as a tyrosine kinase.

Caption: Experimental workflow for the discovery of v-Src tyrosine kinase activity.

The Aftermath and Future Directions: A Paradigm Shift in Biology and Medicine

The discovery of tyrosine kinases was a watershed moment in cell biology. It revealed a previously unknown layer of cellular regulation and provided a direct molecular link between a viral oncogene and cancer. This finding spurred a flurry of research that identified a large family of both receptor and non-receptor tyrosine kinases, many of which were found to be dysregulated in various human cancers.

The development of anti-phosphotyrosine antibodies provided a powerful tool to identify the substrates of these kinases and to probe the intricacies of their signaling networks. This, in turn, paved the way for the development of a new class of targeted cancer therapies – the tyrosine kinase inhibitors (TKIs). Drugs like Gleevec (imatinib), which targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia, have revolutionized cancer treatment, demonstrating the profound impact of this fundamental discovery.

The journey from a curious observation on a chicken tumor to a life-saving cancer drug is a testament to the power of basic scientific inquiry. The discovery of tyrosine kinases serves as a powerful reminder that even the most established scientific paradigms can be overturned by a single, well-executed experiment and a prepared mind.

References

-

Norkin, L. (2016). Tony Hunter and the Serendipitous Discovery of the First Known Tyrosine Kinase: the Rous Sarcoma Virus Src Protein. Leonard Norkin Virology Site. [Link]

-

Inside Salk. (2023). Tony Hunter—How an animal virus discovery more than 40 years ago led to one of today’s most successful cancer drugs. Salk Institute for Biological Studies. [Link]

-

Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. Proceedings of the National Academy of Sciences, 77(3), 1311-1315. [Link]

-

Hunter, T. (2015). Discovering the first tyrosine kinase. Proceedings of the National Academy of Sciences, 112(26), 7877-7882. [Link]

-

Collett, M. S., & Erikson, R. L. (1978). Protein kinase activity associated with the avian sarcoma virus src gene product. Proceedings of the National Academy of Sciences, 75(4), 2021-2024. [Link]

-

Brugge, J. S., & Erikson, R. L. (1977). Identification of a transformation-specific antigen induced by an avian sarcoma virus. Nature, 269(5626), 346-348. [Link]

-

Wikipedia. (2023). Proto-oncogene tyrosine-protein kinase Src. In Wikipedia. [Link]

-

The Rockefeller University. (n.d.). Twists and Unexpected Turns in the Genetics of Cancer-Causing Viruses. Hospital Centennial. [Link]

-

American Society for Biochemistry and Molecular Biology. (2020). A legacy of tyrosine. ASBMB Today. [Link]

-

Weiss, R. A., & Vogt, P. K. (2011). 100 years of Rous sarcoma virus. The Journal of experimental medicine, 208(12), 2351–2355. [Link]

-

Martin, G. S. (2004). The road to Src. Oncogene, 23(47), 7910-7917. [Link]

-

Lipsick, J. S. (2019). A History of Cancer Research: Tyrosine Kinases. Cold Spring Harbor perspectives in biology, 11(10), a038038. [Link]

-

Roskoski, R., Jr (2015). A history of the development of small molecule inhibitors of SRC. Pharmacological research, 94, 1-13. [Link]

-

Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642. [Link]

- Cooper, G. M. (1990). Oncogenes. Jones and Bartlett Publishers.

-

Pawson, T. (2004). Specificity in signal transduction: from modules to networks. Cell, 116(2), 191-203. [Link]

-

Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225. [Link]

-

Blume-Jensen, P., & Hunter, T. (2001). Oncogenic kinase signalling. Nature, 411(6835), 355-365. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. v-Src - Wikipedia [en.wikipedia.org]

- 3. Identification of a transformation-specific antigen induced by an avian sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Transforming gene product of Rous sarcoma virus phosphorylates tyrosine | Semantic Scholar [semanticscholar.org]

- 6. Transforming gene product of Rous sarcoma virus phosphorylates tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architects of Cellular Life: A Technical Guide to Kinases in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases stand as the master architects and engineers of the cellular world. They are a vast and diverse family of enzymes that orchestrate nearly every aspect of cellular function by catalyzing the phosphorylation of other proteins.[1][2] This seemingly simple act of adding a phosphate group is the fundamental switching mechanism that drives the intricate networks of signal transduction.[1][3][4] These pathways govern processes from cell growth, differentiation, and metabolism to apoptosis and immune responses.[3][5][6] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most critical classes of drug targets.[7][8][9] This in-depth technical guide provides a comprehensive exploration of the core principles of kinase function, the methodologies to interrogate their activity, their profound implications in disease, and their central role in modern therapeutic strategies.

The Kinase: A Molecular Switch at the Heart of Cellular Signaling

At its core, a protein kinase is an enzyme that facilitates the transfer of a phosphate group from a high-energy donor molecule, typically adenosine triphosphate (ATP), to a specific substrate molecule.[10] This process, known as phosphorylation, results in a conformational change in the target protein, altering its activity, localization, or its ability to interact with other proteins.[10][11]

The Mechanics of Phosphorylation

The catalytic action of a kinase involves a series of precise steps:

-

Substrate Recognition: The kinase identifies and binds to a specific protein substrate. This recognition is dictated by the amino acid sequence surrounding the target residue on the substrate.[12]

-

Phosphate Transfer: Once bound, the kinase catalyzes the transfer of the terminal (gamma) phosphate group from ATP to a specific amino acid residue on the substrate, most commonly serine, threonine, or tyrosine.[12]

-

Product Release: Following phosphorylation, the modified substrate and the resulting adenosine diphosphate (ADP) are released, freeing the kinase to catalyze another reaction.[12]

This reversible modification acts as a molecular switch, turning cellular processes on or off with remarkable speed and precision.[13]

Classification: A Diverse Family of Regulators

The human genome encodes over 500 protein kinases, collectively known as the kinome.[8] These are broadly classified based on the amino acid residue they phosphorylate:

-

Serine/Threonine Kinases: This is the largest group, phosphorylating serine or threonine residues. They are involved in a vast array of cellular processes, including metabolism, cell cycle progression, and apoptosis.[3] Prominent examples include Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][]

-

Tyrosine Kinases: These kinases specifically phosphorylate tyrosine residues and are critical players in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][15] They are further divided into two subfamilies:

-

Receptor Tyrosine Kinases (RTKs): These are transmembrane proteins that are activated by the binding of extracellular ligands, such as growth factors.[11][]

-

Non-Receptor Tyrosine Kinases (NRTKs): These are found in the cytoplasm and are involved in a variety of signaling cascades.[]

-

-

Dual-Specificity Kinases: A smaller group of kinases that can phosphorylate serine, threonine, and tyrosine residues.[11]

-

Histidine Kinases: These are more prevalent in prokaryotes but are also found in plants and fungi. They phosphorylate histidine residues as part of two-component signaling systems.[11]

The Intricate Dance of Regulation

The activity of kinases is tightly controlled to ensure cellular homeostasis. Deregulation can have catastrophic consequences, leading to uncontrolled cell growth and disease.[7][13] Key regulatory mechanisms include:

-

Phosphorylation: Many kinases are themselves regulated by phosphorylation, often by other kinases in a signaling cascade. This can either activate or inhibit their catalytic activity.[2][16][17]

-

Allosteric Regulation: The binding of small molecules or other proteins to sites distinct from the active site can induce conformational changes that modulate kinase activity.[13][18]

-

Subcellular Localization: The localization of a kinase within the cell can restrict its access to substrates, thereby controlling its signaling output.

-

Protein-Protein Interactions: The formation of protein complexes can either activate or inhibit kinase function.[13]

Caption: A canonical Receptor Tyrosine Kinase (RTK) signaling pathway.

Interrogating the Kinome: Methodologies for Studying Kinase Activity

A deep understanding of kinase function necessitates a robust toolkit of experimental techniques. The choice of assay depends on the specific research question, ranging from high-throughput screening of inhibitors to detailed mechanistic studies.

In Vitro Kinase Assays

These assays measure the direct catalytic activity of a purified kinase on a specific substrate. They are invaluable for characterizing enzyme kinetics and for the initial screening of potential inhibitors.

Common Formats:

-

Radiometric Assays: Considered the gold standard, these assays use ATP labeled with a radioactive isotope (³²P or ³³P) to track the transfer of the phosphate group to the substrate.[19][20]

-

Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events, offering a non-radioactive alternative with high sensitivity.[19][21]

-

Luminescence-Based Assays: These assays quantify the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[22] They are well-suited for high-throughput screening.

Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol outlines a general procedure for measuring kinase activity using a commercially available luminescence-based kit that quantifies ADP production.

Materials:

-

Purified kinase of interest

-

Specific kinase substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (potential inhibitor) in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

Kinase-Inhibitor Pre-incubation: In the wells of the microplate, add the diluted test compound or DMSO (for control). Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent from the kit. Incubate as per the manufacturer's instructions (typically 30-40 minutes at room temperature).

-

Signal Generation: Add the kinase detection reagent to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Cellular and In Vivo Assays

While in vitro assays are powerful, they do not fully recapitulate the complex cellular environment. Cellular and in vivo methods are crucial for validating findings in a more physiologically relevant context.

-

Western Blotting for Phosphoproteins: This widely used technique employs antibodies that specifically recognize the phosphorylated form of a protein to assess the activation state of a kinase or its downstream targets within cell lysates or tissue samples.[23]

-

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded reporters that allow for the real-time visualization of kinase activity in living cells with high spatiotemporal resolution.[24][25][26][27]

-

Mass Spectrometry-Based Phosphoproteomics: This powerful approach enables the large-scale, unbiased identification and quantification of thousands of phosphorylation sites in a complex biological sample, providing a global view of kinase signaling networks.[28][29][30][31][32]

Protocol: Western Blotting for Phosphorylated Proteins

This protocol provides a general guideline for detecting phosphorylated proteins. Optimization is often required for specific targets and antibodies.

Materials:

-

Cell or tissue samples

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (phospho-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[33]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[33]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[33] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[33]

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[33]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[33]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane extensively with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: To normalize the signal, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.[34]

Caption: Experimental workflow for Western Blotting of phosphoproteins.

Kinases in Disease and as Therapeutic Targets

Given their central role in regulating cellular processes, it is not surprising that aberrant kinase activity is a major driver of many human diseases, particularly cancer.[7][8][9] The hyperactivation of kinases through mutations, gene amplification, or chromosomal translocations can lead to uncontrolled cell proliferation, survival, and metastasis.[8][35]

The Rise of Kinase Inhibitors

The discovery of the role of the Bcr-Abl fusion kinase in chronic myeloid leukemia (CML) and the subsequent development of the targeted inhibitor imatinib revolutionized cancer therapy.[36] This success story ushered in the era of targeted therapies, with a primary focus on developing small molecule inhibitors that specifically target disease-driving kinases.[9] As of 2021, over 50 kinase inhibitors have been approved by the FDA for the treatment of various cancers.[9]

Mechanisms of Kinase Inhibition

Kinase inhibitors are typically classified based on their mechanism of action:

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase, blocking the ATP-binding site.[]

-

Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[]

-

Type III (Allosteric) Inhibitors: These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[]

Key Kinase Targets and Inhibitors in Oncology

| Kinase Target | Associated Cancer(s) | Example Inhibitor | Mechanism of Action |

| BCR-ABL | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | Imatinib | Type II ATP-competitive inhibitor |

| EGFR | Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer | Gefitinib, Erlotinib | Type I ATP-competitive inhibitor |

| HER2 (ERBB2) | Breast Cancer, Gastric Cancer | Lapatinib | Type I ATP-competitive inhibitor |

| BRAF | Melanoma, Colorectal Cancer, Thyroid Cancer | Vemurafenib, Dabrafenib | Type I ATP-competitive inhibitor |

| ALK | Non-Small Cell Lung Cancer (NSCLC) | Crizotinib | Type I ATP-competitive inhibitor |

| VEGFR | Various solid tumors | Sunitinib, Sorafenib | Multi-kinase inhibitor (Type I/II) |

| CDK4/6 | HR+ Breast Cancer | Palbociclib, Ribociclib | Type I ATP-competitive inhibitor |

Future Perspectives

The field of kinase research continues to evolve at a rapid pace. The advent of sophisticated technologies like CRISPR-based genetic screening and single-cell phosphoproteomics is providing unprecedented insights into the complexity of kinase signaling networks. Future research will likely focus on:

-

Targeting Pseudokinases: A significant portion of the kinome consists of "pseudokinases," which lack key catalytic residues. Recent studies have shown that these proteins play important regulatory roles in signaling, making them attractive new drug targets.

-

Overcoming Drug Resistance: The development of resistance to kinase inhibitors is a major clinical challenge. Understanding the mechanisms of resistance is crucial for designing next-generation inhibitors and combination therapies.

-

Expanding the Druggable Kinome: While many kinases have been successfully targeted, a large portion of the kinome remains relatively unexplored. Identifying and validating new kinase targets will be a key focus of future drug discovery efforts.

The intricate and dynamic world of kinase-mediated signal transduction continues to be a fertile ground for scientific discovery. A deeper understanding of these fundamental cellular architects will undoubtedly pave the way for novel therapeutic strategies to combat a wide range of human diseases.

References

-

FRET-Based Sensors for Kinase Activity: An Increasing Attractiveness. (n.d.). MDPI. Retrieved from [Link]

-

FRET-based biosensors for protein kinases: illuminating the kinome. (n.d.). CMB-UNITO. Retrieved from [Link]

-

Protein kinases, their function and implication in cancer and other diseases. (n.d.). Termedia. Retrieved from [Link]

-

Protein kinase - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells. (2019). PubMed. Retrieved from [Link]

-

Kinase Enzymes: Regulation and Signaling. (n.d.). Proventa International. Retrieved from [Link]

-

Kinase activity assays: exploring methods for assessing enzyme function. (n.d.). Interchim – Blog. Retrieved from [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

-

Regulation of Cellular Signaling by Protein Kinases. (2023). Longdom Publishing. Retrieved from [Link]

-

Regulation of protein kinases: Controlling activity through activation segment conformation. (2025). ScienceDirect. Retrieved from [Link]

-

Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. (n.d.). PMC - NIH. Retrieved from [Link]

-

Protein Kinases: Structure, Function, and Regulation. (n.d.). iBiology. Retrieved from [Link]

-

Identifying protein kinase target preferences using mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

-

Visualization of kinase activity with FRET-based activity biosensors. (n.d.). PubMed. Retrieved from [Link]

-

Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Signaling Transduction Related Protein Kinase. (n.d.). Sino Biological. Retrieved from [Link]

-

The Role of Kinases and Phosphatases in Cell Signaling. (n.d.). SciTechnol. Retrieved from [Link]

-

Kinase - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

-

Protein kinases--structure and function. (1995). PubMed. Retrieved from [Link]

-

Catalytic Mechanisms and Regulation of Protein Kinases. (2015). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Kinases and Cancer. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Recent advances in kinase signaling network profiling by mass spectrometry. (2023). PubMed. Retrieved from [Link]

-

In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) Overview of the Structure and function of Kinases Proteins. (2025). ResearchGate. Retrieved from [Link]

-

Recent advances in targeting protein kinases and pseudokinases in cancer biology. (n.d.). Frontiers. Retrieved from [Link]

-

Advances in mass spectrometry based strategies to study receptor tyrosine kinases. (2016). IUCr Journals. Retrieved from [Link]

-

An atlas of human kinase regulation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Sensitive FRET Biosensor Reveals Fyn Kinase Regulation by Submembrane Localization. (2021). PMC - NIH. Retrieved from [Link]

-

Cell Cycle - Regulation of Kinase Activity. (2026). YouTube. Retrieved from [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

-

Current technologies to identify protein kinase substrates in high throughput. (n.d.). PMC. Retrieved from [Link]

-

Highly Multiplexed Kinase Profiling in Spleen with Targeted Mass Spectrometry Reveals Kinome Plasticity across Species. (n.d.). ACS Publications. Retrieved from [Link]

-

Allosteric regulation of kinase activity. (2024). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

Sources

- 1. Protein Kinases | Cell Signaling Technology [cellsignal.com]

- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. scitechnol.com [scitechnol.com]

- 5. What is the significance of protein kinases in cellular signaling? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Protein kinases, their function and implication in cancer and other diseases. | Semantic Scholar [semanticscholar.org]

- 8. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]

- 10. Kinase - Wikipedia [en.wikipedia.org]

- 11. Protein kinase - Wikipedia [en.wikipedia.org]

- 12. How do kinases work? | AAT Bioquest [aatbio.com]

- 13. proventainternational.com [proventainternational.com]

- 15. sinobiological.com [sinobiological.com]

- 16. researchgate.net [researchgate.net]

- 17. Protein Kinases: Structure, Function, and Regulation [ibiology.org]

- 18. Allosteric regulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. caymanchem.com [caymanchem.com]

- 24. austinpublishinggroup.com [austinpublishinggroup.com]

- 25. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 26. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sensitive FRET Biosensor Reveals Fyn Kinase Regulation by Submembrane Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Identifying protein kinase target preferences using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent advances in kinase signaling network profiling by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. journals.iucr.org [journals.iucr.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 35. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]

Introduction: The Centrality of Kinases in Cellular Regulation

An In-Depth Technical Guide to the Classification of Human Protein Kinases

Protein kinases are a large and crucial class of enzymes that orchestrate the majority of cellular signal transduction pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins—a process known as phosphorylation.[2][3] This reversible modification acts as a molecular switch, altering a protein's activity, localization, or its interaction with other proteins.[2][3] Given their central role, it is unsurprising that the human genome encodes over 500 protein kinases, collectively termed the "kinome," which constitute approximately 2% of all human genes.[4][5]

Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2][6] Consequently, kinases have become one of the most important classes of drug targets.[7][8] A robust and systematic classification of the human kinome is therefore not merely an academic exercise; it is a foundational framework essential for understanding complex biology and for the rational design of targeted therapeutics. This guide provides a detailed overview of the principles, methodologies, and applications of human protein kinase classification for researchers, scientists, and drug development professionals.

The Foundation: The Conserved Protein Kinase Domain

The vast majority of human kinases, known as the eukaryotic Protein Kinases (ePKs), are related by the presence of a conserved ~270 amino acid catalytic domain.[9][10] The structural architecture of this domain is remarkably consistent, comprising two distinct lobes:

-

N-terminal Lobe (N-lobe): Primarily composed of β-sheets, this smaller lobe is responsible for binding and orienting the ATP molecule. A key feature is a glycine-rich loop that helps anchor the non-transferable phosphates of ATP.[5][11]

-

C-terminal Lobe (C-lobe): This larger lobe is predominantly α-helical and is responsible for binding the protein substrate and catalyzing the phosphotransfer reaction.[11]

The active site is located in a deep cleft between these two lobes, where the substrate and ATP are brought into proximity.[11] The sequence similarities within this conserved domain form the primary basis for the hierarchical classification of the kinome, a system first pioneered by Hanks and Hunter.[9][12]

The Modern Kinome Classification: A Hierarchical Framework

The human kinome is broadly divided into "conventional" and "atypical" kinases. The conventional kinases are then systematically organized into a hierarchy of groups, families, and subfamilies based on the sequence similarity of their catalytic domains.[9][12]

Level 1: Conventional vs. Atypical Protein Kinases

-

Conventional Protein Kinases (ePKs): This group includes the vast majority of kinases (~90%) that share the conserved catalytic domain sequence signature. All kinases discussed in the hierarchical groups below belong to this category.

-

Atypical Protein Kinases (aPKs): These proteins possess demonstrated kinase activity but lack sequence similarity to the ePK catalytic domain. They have different structural folds and evolved their catalytic function independently. Examples include the Alpha-Kinase and PIKK families.

Level 2: The Major Groups of Conventional Kinases

The conventional kinome is partitioned into several major groups. Understanding these top-level divisions provides immediate insight into a kinase's likely mode of regulation and function.

Table 1: Major Groups of the Human Conventional Kinome

| Group | Full Name | Key Characteristics & Functions | Representative Families |

| AGC | Containing PKA, PKG, PKC families | Regulated by second messengers (cAMP, cGMP, Ca²⁺). Crucial for metabolism, cell growth, and apoptosis.[13] | AKT/PKB, PKA, PKC, RSK |

| CAMK | Calcium/Calmodulin-dependent protein Kinase | Activated by calcium-calmodulin binding. Involved in learning, memory, and metabolic regulation.[14] | CaMKII, AMPK, MARK |

| CK1 | Casein Kinase 1 | Typically constitutively active. Involved in Wnt signaling, circadian rhythms, and DNA repair.[14] | CK1 family |

| CMGC | Containing CDK, MAPK, GSK, CLK families | Proline-directed kinases central to cell cycle control (CDKs), signal transduction cascades (MAPKs), and metabolism (GSK3).[13][14] | CDK, MAPK, GSK3, DYRK |

| STE | Homologs of yeast Sterile 7, 11, 20 kinases | Form the core of the MAPK signaling cascade, functioning as MAP3Ks (STE11), MAP2Ks (STE7), and MAP4Ks (STE20).[14] | MAP2K, MAP3K, PAK |

| TK | Tyrosine Kinase | Phosphorylate tyrosine residues exclusively. Critical for growth factor signaling, cell-to-cell communication, and immunity.[6][14] | EGFR, SRC, ABL, JAK |

| TKL | Tyrosine Kinase-Like | Sequence similarity to TKs but primarily Ser/Thr kinases. Involved in developmental signaling.[14] | RAF, TGF-βR, MLK |

| Other | - | Several smaller groups that do not fit into the major classifications, including NEK, AUR, and PLK. | NEK, Aurora, Polo-like Kinase |

The evolutionary relationships between these major groups can be visualized as a dendrogram, often referred to as the "kinome tree."

Caption: Hierarchical classification of the human kinome.

Level 3 & 4: Families and Subfamilies

Within each major group, kinases are further clustered into families and subfamilies. These finer classifications are determined not just by the catalytic domain sequence, but also by:

-

Accessory Domains: Many kinases are multi-domain proteins where non-kinase regions dictate regulation, substrate specificity, and subcellular localization.[9] Taking these accessory domains into account is critical for a complete and accurate classification.[12]

-

Biological Function: Kinases with known similar biological functions or modes of activation are often grouped together.[9]

For example, the Tyrosine Kinase (TK) group is split into Receptor Tyrosine Kinases (RTKs), which have a transmembrane domain and bind extracellular ligands, and Non-Receptor Tyrosine Kinases (NRTKs), which are cytoplasmic.[5][6]

Methodologies for Kinase Classification: A Self-Validating Workflow

Classifying a newly identified kinase or understanding the relationships between known ones involves a multi-step process that integrates computational prediction with experimental validation. This workflow ensures a high degree of confidence in the final classification.

Part A: Computational and Bioinformatic Analysis

The initial classification of a kinase sequence is almost always performed bioinformatically. This process provides a robust hypothesis that can then be tested in the lab.

Step-by-Step Protocol for Sequence-Based Classification:

-

Sequence Homology Search: The primary amino acid sequence is used as a query in a BLAST or PSI-BLAST search against a comprehensive protein database (e.g., UniProt) to find related kinases.

-

Catalytic Domain Identification: The sequence is scanned using Hidden Markov Models (HMMs) from databases like Pfam (PF00069 for the ePK domain) to precisely delineate the boundaries of the catalytic domain.

-

Multiple Sequence Alignment (MSA): The identified catalytic domain is aligned with the domains of known kinases from different groups and families using tools like ClustalW or MAFFT. This alignment is critical for phylogenetic analysis.

-

Phylogenetic Tree Construction: Based on the MSA, a phylogenetic tree is constructed using methods like Neighbor-Joining or Maximum Likelihood. The position of the query kinase within this tree provides its classification.[15]

-

Database Cross-Reference: The classification is confirmed by checking against specialized kinase databases like KinBase , which provides a curated classification of kinases from many organisms.[16] Tools like KinMap can then be used to visualize the kinase's position on the human kinome tree.[17][18]

Caption: Integrated workflow for kinase classification.

Part B: Experimental Validation

Computational predictions, while powerful, must be grounded in experimental reality. Functional assays are essential to confirm the predicted classification and to fully understand the kinase's biological role.

Table 2: Key Experimental Techniques for Kinase Functional Validation

| Technique | Principle | Application in Classification |

| Kinase Activity Assays | Measures the transfer of phosphate (often radioactive ³²P or ³³P) from ATP to a model substrate. Non-radiometric methods use fluorescence or luminescence.[19][20] | Confirms that the protein is an active kinase. Can be used to determine substrate preferences (Ser/Thr vs. Tyr). |

| Kinome Profiling | A single compound (e.g., an inhibitor) is screened against a large panel of hundreds of kinases to determine its selectivity profile across the kinome.[21][22] | Defines the kinase's inhibitor sensitivity profile, which often clusters with its family members. Essential for drug discovery. |

| Phosphoproteomics | Mass spectrometry-based methods are used to identify the in vivo substrates of a kinase, revealing the cellular pathways it regulates. | Links the kinase to specific biological pathways, solidifying its functional classification. |

| Structural Biology | X-ray crystallography or cryo-EM is used to determine the 3D structure of the kinase domain. | Provides the ultimate confirmation of its structural fold and reveals specific features of the active site.[10] |

Functional and Therapeutic Relevance

The classification of a kinase is a powerful predictor of its function and its potential as a therapeutic target.

Case Study: The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of signal transduction, controlling cell proliferation, differentiation, and stress responses.[2] Its classification perfectly illustrates how different kinase groups work in concert. The pathway is a three-tiered cascade:

-

MAP3K (e.g., RAF): A member of the TKL group.

-

MAP2K (e.g., MEK): A member of the STE group.

-

MAPK (e.g., ERK): A member of the CMGC group.

This cascade demonstrates a clear functional logic that is reflected in the distinct kinase group classifications of its components.

Caption: The MAPK signaling cascade.

Implications for Drug Discovery

The kinase classification system is indispensable for modern drug development.[8][23]

-

Target Identification: By knowing that a disease involves a specific signaling pathway (e.g., EGFR signaling in lung cancer), researchers can immediately identify the relevant kinase family (the EGFR family in the TK group) as a prime therapeutic target.

-

Selectivity and Off-Target Effects: The high degree of structural similarity in the ATP-binding site across the kinome makes designing selective inhibitors challenging.[24] Kinome profiling is a critical quality control step to ensure a drug candidate inhibits its intended target without causing toxicity by inhibiting other, unrelated kinases.[22][25]

-

Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous.[7] For example, the drug Imatinib is effective against multiple cancers because it inhibits ABL, c-Kit, and PDGFR, which belong to different subfamilies of tyrosine kinases.[7]

Conclusion

The classification of human protein kinases is a mature and robust system built on decades of research into their sequence, structure, and function. It provides an essential organizing principle that allows researchers and drug developers to navigate the complexity of the human kinome. By integrating computational analysis with experimental validation, this hierarchical framework allows for the accurate annotation of kinase function, the elucidation of complex signaling networks, and the rational development of next-generation precision therapeutics. As our understanding of the kinome continues to deepen, this classification system will remain a vital tool in the advancement of biology and medicine.

References

-

Brognard, J., & Hunter, T. (2011). Protein Kinase Signalling Networks in Cancer. Current Opinion in Genetics & Development, 21(1), 4-11. [Link]

-

Cohen, P., & Alessi, D. R. (2013). Kinase Drug Discovery – What's Next in the Field? ACS Chemical Biology, 8(1), 96-104. [Link]

-

Griffin, J. D. (2001). Protein kinases in drug discovery and development. IDrugs, 4(12), 1329-32. [Link]

-

Fukuda, M., et al. (2010). Classification of Protein Kinases on the Basis of Both Kinase and Non-Kinase Regions. PLoS ONE, 5(9), e12675. [Link]

-

Assay Genie. (n.d.). Protein Kinases: Overview, Classification and Therapeutic Potential. Assay Genie. [Link]

-

ResearchGate. (n.d.). Classification of protein kinases of the human kinome. ResearchGate. [Link]

-

Reddy, M. R., et al. (2023). KinFams: De-Novo Classification of Protein Kinases Using CATH Functional Units. International Journal of Molecular Sciences, 24(3), 2824. [Link]

-

PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]

-

CUSABIO. (n.d.). Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. CUSABIO. [Link]

-

Klett, J., et al. (2004). Structural Classification of Protein Kinases Using 3D Molecular Interaction Field Analysis of Their Ligand Binding Sites: Target Family Landscapes. Journal of Medicinal Chemistry, 47(25), 6258-6271. [Link]

-

HSLS. (2021). KinBase -- a protein kinase gene resource. Health Sciences Library System. [Link]

-

The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

-

Longdom Publishing. (n.d.). Regulation of Cellular Signaling by Protein Kinases. Journal of Cell Science & Therapy. [Link]

-

Albert. (n.d.). Protein Kinase Receptors Explained: Definition, Examples, Practice & Video Lessons. Albert.io. [Link]

-

Cheek, S., et al. (2005). A comprehensive update of the sequence and structure classification of kinases. BMC Structural Biology, 5, 6. [Link]

-

Wikipedia. (n.d.). Protein kinase. Wikipedia. [Link]

-

Polak, G. (2021). The Binary Classification of Protein Kinases. International Journal of Molecular Sciences, 22(6), 3073. [Link]

-

Sino Biological. (n.d.). Protein Kinase Classified by Catalytic Domains. Sino Biological. [Link]

-

MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]

-

Roskoski, R. Jr. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Molecules, 30(12), 4567. [Link]

-

Scheeff, E. D., & Bourne, P. E. (2005). Structural Evolution of the Protein Kinase–Like Superfamily. PLoS Computational Biology, 1(5), e49. [Link]

-

IEEE Xplore. (2013). Experimental comparison of classification methods for key kinase identification for neurite elongation. 2013 35th Annual International Conference of the IEEE Engineering in Medicine and Biology Society (EMBC). [Link]

-

Sapoval, N., et al. (2022). Classifying protein kinase conformations with machine learning. Protein Science, 31(12), e4479. [Link]

-

Bradley, E. R., & Beltrao, P. (2018). Evolution of protein kinase substrate recognition at the active site. bioRxiv. [Link]

-

Wong, Y. H., et al. (2013). PKIS: computational identification of protein kinases for experimentally discovered protein phosphorylation sites. BMC Bioinformatics, 14, 226. [Link]

-

Eid, S., et al. (2017). KinMap: a web-based tool for interactive navigation through human kinome data. BMC Bioinformatics, 18(1), 16. [Link]

-

Creative Biogene. (2025). Protein kinases: Structure & Function. YouTube. [Link]

-

Kinexus. (n.d.). KinaseNET. Kinexus. [Link]

-

Papaleo, E., et al. (2022). Kincore: a web resource for structural classification of protein kinases and their inhibitors. Nucleic Acids Research, 50(D1), D654-D664. [Link]

-

PLOS ONE. (2010). Classification of Protein Kinases on the Basis of Both Kinase and Non-Kinase Regions. PLOS ONE. [Link]

-

Howard, C. J., et al. (2014). Ancestral resurrection reveals evolutionary mechanisms of kinase plasticity. eLife, 3, e04126. [Link]

-

Howard, C. J., et al. (2014). Ancestral resurrection reveals evolutionary mechanisms of kinase plasticity. eLife, 3, e04126. [Link]

-

van der Wijk, T., et al. (2010). Kinome Profiling. Methods in Molecular Biology, 661, 3-13. [Link]

-

McSkimming, D. I., et al. (2018). Computational tools and resources for pseudokinase research. Biochemical Society Transactions, 46(6), 1517-1529. [Link]

-

CDRL. (n.d.). KinMap. Center for Data-Driven Discovery in Biomedicine. [Link]

-

ResearchGate. (n.d.). Evolution of kinase specificity at the group, family, and subfamily level. ResearchGate. [Link]

-

ResearchGate. (2025). Protein kinase profiling assays: A technology review. ResearchGate. [Link]

-

Schaller, D., et al. (2023). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Computer-Aided Molecular Design, 37(5), 235-251. [Link]

-

Nucleic Acids Research. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

Sources

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Protein kinase - Wikipedia [en.wikipedia.org]

- 6. assaygenie.com [assaygenie.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protein kinases in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Classification of Protein Kinases on the Basis of Both Kinase and Non-Kinase Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Classification of Protein Kinases on the Basis of Both Kinase and Non-Kinase Regions | PLOS One [journals.plos.org]

- 13. sinobiological.com [sinobiological.com]

- 14. researchgate.net [researchgate.net]

- 15. Human Protein Kinases Overview | Cell Signaling Technology [cellsignal.com]

- 16. KinBase -- a protein kinase gene resource | HSLS [hsls.pitt.edu]

- 17. KinMap: a web-based tool for interactive navigation through human kinome data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. KinMap | CDRL [cdrl-ut.org]

- 19. researchgate.net [researchgate.net]

- 20. caymanchem.com [caymanchem.com]

- 21. assayquant.com [assayquant.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 24. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]

The Core Mechanism of Kinase Phosphorylation: A Technical Guide for Researchers and Drug Development Professionals

Protein kinases are a ubiquitous class of enzymes that orchestrate a vast array of cellular processes by catalyzing the transfer of a phosphate group from a nucleotide triphosphate, typically adenosine triphosphate (ATP), to a substrate protein.[1][2][3] This seemingly simple act of phosphorylation is a fundamental post-translational modification that acts as a molecular switch, profoundly altering the substrate protein's function, localization, and interaction with other molecules.[2][4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes a critical focal point for therapeutic intervention.[5][6][7] This in-depth guide provides a technical exploration of the core mechanism of kinase phosphorylation, offering insights into its catalytic machinery, regulation, and the methodologies employed for its investigation.

The Fundamental Phosphotransfer Reaction: A Symphony of Molecular Interactions

At its heart, kinase-mediated phosphorylation is a phosphoryl transfer reaction. The kinase enzyme facilitates the nucleophilic attack of a hydroxyl group on the γ-phosphate of an ATP molecule.[3][8] This hydroxyl group is typically part of a serine, threonine, or tyrosine residue on the substrate protein, defining the major classes of protein kinases: serine/threonine kinases and tyrosine kinases.[2][9]

The reaction can be summarized as:

Protein-OH + ATP → Protein-O-PO32- + ADP + H+

This process is critically dependent on the presence of a divalent metal ion, usually magnesium (Mg²⁺), which coordinates with the phosphate groups of ATP, facilitating the proper orientation of the γ-phosphate for nucleophilic attack and stabilizing the negative charges during the transition state.[3][9]

The Kinase Catalytic Domain: A Conserved Structural Blueprint for Phosphotransfer

Despite the vast diversity of kinases, they share a conserved catalytic domain of approximately 250-300 amino acids, which is the engine of the phosphorylation reaction.[2] Structural biology studies, primarily X-ray crystallography, have revealed a bi-lobal architecture as a common feature of this domain.[10][11]

-

The N-lobe (N-terminal lobe): Primarily composed of β-sheets, the N-lobe is responsible for binding and orienting the ATP molecule. A key feature is the glycine-rich loop (or P-loop) that interacts with the non-transferable phosphate groups of ATP.[12][13]

-

The C-lobe (C-terminal lobe): Predominantly α-helical, the C-lobe is responsible for binding the protein substrate and contains the catalytic loop, which harbors a conserved aspartate residue essential for catalysis.[2][11]

The active site of the kinase is located in the cleft between these two lobes. The binding of both ATP and the substrate protein induces a conformational change, bringing the reactive groups into close proximity and creating the appropriate microenvironment for the phosphotransfer to occur.[14]

Figure 2: Overview of kinase regulation mechanisms.

Methodologies for Studying Kinase Phosphorylation: A Toolkit for Discovery

A diverse array of experimental techniques is available to investigate kinase activity and phosphorylation events. The choice of method depends on the specific research question, throughput requirements, and available resources.

In Vitro Kinase Activity Assays

These assays directly measure the catalytic activity of a purified kinase.

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assays | Involve the use of radiolabeled ATP (γ-³²P or γ-³³P) and measurement of incorporated radioactivity into the substrate. [15] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, low throughput. |

| Fluorescence-Based Assays | Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Methods include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [15] | Non-radioactive, amenable to high-throughput screening (HTS). | Potential for compound interference, indirect measurement. |

| Luminescence-Based Assays | Measure the amount of ADP produced in the kinase reaction, which is then converted back to ATP and detected by a luciferase-luciferin reaction. [16] | High sensitivity, suitable for HTS, universal for any kinase. | Indirect measurement, can be affected by ATPases. |

| ELISA-Based Assays | Employ a phospho-specific antibody to detect the phosphorylated substrate in a plate-based format. [17] | Specific, relatively inexpensive. | Labor-intensive, not ideal for HTS. |

Step-by-Step Protocol: A Generic In Vitro Fluorescence Polarization (FP) Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer containing a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

-

Dilute the kinase, fluorescently labeled peptide substrate, and ATP to their final desired concentrations in the kinase buffer.

-

Prepare a stop solution containing a chelating agent (e.g., EDTA) to halt the kinase reaction.

-

Prepare a detection solution containing a phospho-specific antibody.

-

-

Assay Procedure:

-

Add the kinase to the wells of a microplate.

-

Add test compounds (potential inhibitors) or vehicle control.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection solution containing the phospho-specific antibody.

-

Incubate to allow for antibody-peptide binding.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader. An increase in polarization indicates phosphorylation, as the larger antibody-bound peptide tumbles more slowly in solution.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve.

-

Cellular and In Vivo Phosphorylation Analysis

To understand the physiological relevance of phosphorylation, it is crucial to study these events in a cellular context.

-

Phospho-Specific Antibodies: Western blotting and immunofluorescence using antibodies that specifically recognize phosphorylated residues are workhorse techniques for detecting changes in protein phosphorylation in cell lysates or fixed cells.

-

Mass Spectrometry-Based Phosphoproteomics: This powerful technology allows for the large-scale, unbiased identification and quantification of thousands of phosphorylation sites in complex biological samples. [18][19][20] Workflow for a Typical Phosphoproteomics Experiment:

Figure 3: A generalized workflow for mass spectrometry-based phosphoproteomics.

Key Considerations for Phosphoproteomics:

-

Enrichment is Crucial: Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides prior to mass spectrometry analysis is essential. [21]Common methods include Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC). [21]* Fragmentation Techniques: Different fragmentation methods (e.g., CID, HCD, ETD) are used in the mass spectrometer to confidently identify the peptide sequence and localize the phosphorylation site. [21][22]* Quantitative Strategies: Stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), enable accurate quantification of changes in phosphorylation levels across different experimental conditions. [22]

Kinase Phosphorylation in Drug Discovery: A Prime Therapeutic Target

The central role of kinases in signaling pathways has made them one of the most important classes of drug targets, particularly in oncology. [23][24][25]The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers. [7] Strategies for Kinase Inhibitor Development:

-

ATP-Competitive Inhibitors: The majority of clinically approved kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket and preventing the kinase from utilizing ATP for the phosphotransfer reaction. [11][26]* Allosteric Inhibitors: These inhibitors bind to sites other than the ATP-binding pocket, inducing a conformational change that inactivates the kinase. [26]Allosteric inhibitors can offer greater selectivity compared to ATP-competitive inhibitors.

-

Covalent Inhibitors: These inhibitors form a covalent bond with a specific residue in the kinase active site, leading to irreversible inhibition.

The in-depth understanding of the basic mechanism of kinase phosphorylation, from the atomic details of the phosphotransfer reaction to the intricate regulatory networks, is paramount for the successful development of novel and effective kinase-targeted therapies.

References

-

Adams, J. A. (2001). Kinetic and Catalytic Mechanisms of Protein Kinases. Chemical Reviews, 101(8), 2271–2290. [Link]

-

Hubbard, S. R., & Till, J. H. (2000). Protein tyrosine kinase structure and function. Annual Review of Biochemistry, 69, 373-398. [Link]

-

Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530–541. [Link]

-

Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]

-

Pinna, L. A., & Ruzzene, M. (1996). How do protein kinases recognize their substrates?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1314(3), 191-225. [Link]

-

Taylor, S. S., & Kornev, A. P. (2011). Protein kinases: evolution of dynamic regulatory proteins. Trends in Biochemical Sciences, 36(2), 65-77. [Link]

-

Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Reaction Biology. [Link]

-

Bradley, D., & Beltrao, P. (2019). Evolution of protein kinase substrate recognition at the active site. PLOS Biology, 17(6), e3000341. [Link]

-

Cantin, G. T., & Yates, J. R., 3rd (2021). Strategies for mass spectrometry-based phosphoproteomics using isobaric tagging. Expert review of proteomics, 18(9), 739–751. [Link]

-

Roskoski, R., Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of biological chemistry, 296, 100762. [Link]

-

Zhang, H., & Li, L. (2020). Mass spectrometry-based phosphoproteomics in clinical applications. Clinica chimica acta; international journal of clinical chemistry, 509, 107–116. [Link]

-

Olsen, J. V., & Mann, M. (2004). Phosphoproteomics by mass spectrometry: insights, implications, applications, and limitations. Molecular & cellular proteomics : MCP, 3(11), 1039–1048. [Link]

-

Wikipedia. (2024, January 4). Protein kinase. In Wikipedia. [Link]

-

Wang, Z. X., & Cole, P. A. (2014). Catalytic mechanisms and regulation of protein kinases. Methods in enzymology, 548, 1–21. [Link]

-

Arter, J. L., Cook, A. D., & Leonard, T. A. (2023). A critical evaluation of protein kinase regulation by activation loop autophosphorylation. Frontiers in cell and developmental biology, 11, 1223945. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Songyang, Z., & Cantley, L. C. (1998). Structural basis and prediction of substrate specificity in protein serine/threonine kinases. Proceedings of the National Academy of Sciences, 95(11), 5981-5986. [Link]

-

Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

-

Nolen, B., Taylor, S., & Ghosh, G. (2004). Regulation of protein kinases: controlling activity through activation segment conformation. Molecular cell, 15(5), 661-675. [Link]

-

Cohen, P. (2012). Kinase drug discovery – what's next in the field?. ACS chemical biology, 7(5), 793–800. [Link]

-

Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews. Drug discovery, 20(11), 839–861. [Link]

-

Biocompare. (n.d.). Kinase Assay Kits. Biocompare. [Link]

-

ResearchGate. (n.d.). General catalytic mechanism of catalytically active protein kinases.... ResearchGate. [Link]

-

Słabicki, M., & Kozielewicz, P. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 8, 245. [Link]

-

Pinna, L. A., & Ruzzene, M. (1996). How do protein kinases recognize their substrates?. Padua Research Archive. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 6(1), 1–18. [Link]

-

Cowan-Jacob, S. W. (2006). Structural biology of protein tyrosine kinases. Cellular and Molecular Life Sciences CMLS, 63(22), 2608-2625. [Link]

-

Wang, Z. X., & Cole, P. A. (2014). Catalytic Mechanisms and Regulation of Protein Kinases. ResearchGate. [Link]

-

Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International journal of molecular medicine, 40(2), 271–280. [Link]

-

Cheek, S., Ginalski, K., Zhang, H., & Grishin, N. V. (2005). Conserved phosphoryl transfer mechanisms within kinase families and the role of the C8 proton of ATP in the activation of phosphoryl transfer. Journal of molecular biology, 352(4), 849–861. [Link]

-

Lawrence, D. S., & Niu, J. (2003). The chemical biology of protein phosphorylation. Accounts of chemical research, 36(6), 401–409. [Link]

-

Taylor, S. S., & Kornev, A. P. (2011). Protein Kinases: Evolution of Dynamic Regulatory Proteins. Cold Spring Harbor perspectives in biology, 3(2), a004388. [Link]

-

Bradley, D., & Beltrao, P. (2018). Evolution of protein kinase substrate recognition at the active site. bioRxiv. [Link]

-

Wikipedia. (2023, December 14). Kinase. In Wikipedia. [Link]

-

Newton, A. C. (2001). Regulation of protein kinase C. Current opinion in cell biology, 13(2), 161-168. [Link]

-

Jin, L., & Wang, J. (2021). Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. Advances in protein chemistry and structural biology, 124, 87–119. [Link]

-

Johnson, D. A., & Lewis, R. A. (2011). Introduction: Protein Phosphorylation and Signaling. Chemical reviews, 111(5), 2729–2730. [Link]

Sources

- 1. Catalytic mechanisms and regulation of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase - Wikipedia [en.wikipedia.org]

- 3. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Kinase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural biology of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical evaluation of protein kinase regulation by activation loop autophosphorylation | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]

- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 16. キナーゼのバイオロジー [promega.jp]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]

- 19. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 22. tandfonline.com [tandfonline.com]

- 23. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Kinome: A Technical Guide to Exploring Novel Kinase Families

This guide provides a comprehensive exploration into the discovery, characterization, and therapeutic targeting of novel kinase families. It is designed for researchers, scientists, and drug development professionals seeking to navigate the frontiers of the human kinome. We will delve into the rationale behind experimental designs, provide detailed methodologies, and offer insights to accelerate the journey from a novel gene sequence to a potential therapeutic target.

Introduction: Beyond the Lamppost - The Imperative of Exploring Novel Kinases

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention.[1][2] Decades of research have illuminated the roles of well-established kinase families in a multitude of diseases, particularly cancer, leading to the development of numerous FDA-approved inhibitors.[1][3] However, a significant portion of the kinome remains under-explored, a "dark" territory of orphan and novel kinase families whose biological functions and disease relevance are largely unknown.[4] The pursuit of these novel families is not merely an academic exercise; it is a critical endeavor to uncover new therapeutic avenues for diseases with limited treatment options and to overcome the pervasive challenge of drug resistance.[3][5]

This guide will equip you with the strategic framework and technical protocols to systematically explore these uncharted territories of the kinome. We will move beyond simply listing methods to explaining the underlying principles that govern their selection and application, empowering you to make informed decisions in your research.

Section 1: Discovery and Identification of Novel Kinase Families

The journey into a novel kinase family begins with its discovery. Modern methodologies have shifted from serendipitous findings to systematic, large-scale approaches.

In Silico Discovery: Mining the Genome for Kinase Signatures